molecular formula C10H15ClN2 B15149613 N-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride

N-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride

Cat. No.: B15149613
M. Wt: 198.69 g/mol
InChI Key: YPLLRSKEXJVLDT-UHFFFAOYSA-N
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Description

N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride is a chemical compound with the molecular formula C10H14N2·ClH and a molecular weight of 198.692 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in pharmaceutical and chemical research .

Scientific Research Applications

N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride is unique due to its specific structural features that allow it to interact with neurotransmitter systems in a distinct manner. Its ability to modulate dopamine receptors without inducing receptor degeneration sets it apart from other similar compounds .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N-methyl-1,2,3,4-tetrahydroquinolin-7-amine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-11-9-5-4-8-3-2-6-12-10(8)7-9;/h4-5,7,11-12H,2-3,6H2,1H3;1H

InChI Key

YPLLRSKEXJVLDT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(CCCN2)C=C1.Cl

Origin of Product

United States

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